molecular formula C5H8F2O B2508944 3,3-Difluoro-2,2-dimethylpropanal CAS No. 1781586-14-8

3,3-Difluoro-2,2-dimethylpropanal

Cat. No. B2508944
CAS RN: 1781586-14-8
M. Wt: 122.115
InChI Key: WVEOZPUYGLCVIR-UHFFFAOYSA-N
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Description

The compound of interest, 3,3-Difluoro-2,2-dimethylpropanal, is a fluorinated aldehyde with potential applications in the synthesis of fluorine-containing heterocycles and other fluorinated organic compounds. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them of great interest in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of fluorine atoms into organic frameworks. For instance, hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates are precursors for stable hexaalkylguanidinium perfluoroalkoxides, which can be synthesized by treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media . Similarly, 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone has been used as a synthetic equivalent of trifluoropyruvaldehyde for the synthesis of fluorine-containing heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by unique geometries due to the high electronegativity and small size of the fluorine atom. For example, the molecular structure of a perfluoro-dimethyl diazacyclohepta diene derivative was studied using gas-phase electron diffraction, revealing a C2 conformer with specific torsion angles and planar NNCC(C2) fragments . The molecular structures of dimethyltrifluorophosphorane and trimethyldifluorophosphorane have been investigated, showing a trigonal bipyramidal framework .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including nucleophilic substitutions. Perfluoro-3-methylpyridine and perfluoro-3,5-dimethylpyridine, for example, can undergo nucleophilic substitutions at multiple positions when reacted with ammonia, methoxide, and polyfluoroalkyl anions . The presence of fluorine can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds can lead to significant changes in their physical and chemical properties. For instance, perfluoroalkoxides exhibit lipophilic and electronegative characteristics . The vibrational spectra and molecular structures of fluorophosphoranes provide insights into significant spectroscopic and stereochemical trends . The surface activity of perfluoro-dimethyl-dioxanonanoic acid ester fluorocarbon surfactants demonstrates their ability to reduce surface tension significantly, indicating their potential as surfactants .

Scientific Research Applications

Environmental Distribution and Health Risks of Fluorinated Alternatives

Recent studies have highlighted the environmental presence and potential health risks associated with fluorinated compounds, alternatives to traditional per- and polyfluoroalkyl substances (PFASs). These compounds, including hexafluoropropylene oxide dimer (HFPO-DA) and others, have been identified as dominant global pollutants with potential systemic toxicity. Their persistence and bioaccumulation pose serious environmental hazards, necessitating further toxicological studies to assess their long-term viability as replacements for legacy PFASs (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals has been a focus of research due to the persistence and toxic profile of these compounds in the environment. Studies have explored the biodegradability of PFAS precursors, highlighting the need for improved understanding of microbial degradation pathways and the potential for bioremediation strategies to mitigate environmental contamination (Liu & Avendaño, 2013).

Emerging Fluoroalkylether Substances in the Environment

Investigations into the occurrence, fate, and effects of emerging fluoroalkylether substances, such as Gen-X and ADONA, have expanded our understanding of the environmental impact of these newer PFAS alternatives. Despite their use as replacements for legacy compounds, recent findings suggest that these substances also carry significant environmental and health risks, underscoring the importance of continued monitoring and research (Munoz et al., 2019).

Removal Techniques for Fluorinated Pollutants

Research into the removal of fluorinated pollutants like HFPO-DA (GenX) from aqueous solutions has highlighted the limitations of conventional wastewater treatment technologies. Novel approaches, such as adsorption and high-pressure membrane techniques, have shown promise in effectively eliminating these contaminants from the environment, although further development and optimization are needed (Vakili et al., 2021).

Immunotoxicity of Perfluorinated Compounds

The potential immunotoxic effects of perfluorinated compounds (PFCs) have been a significant concern, with evidence suggesting impacts on both cell-mediated and humoral immunity. The suppression of immune responses, as observed in laboratory studies, raises questions about the health risks associated with human and wildlife exposure to PFCs, particularly in relation to antibody responses to vaccination (Corsini et al., 2014).

Mechanism of Action

is a small molecule with a molecular weight of 122.11 . It contains a carbonyl group (C=O) and two fluorine atoms attached to the same carbon atom, which could potentially interact with various biological targets. The presence of fluorine atoms can enhance the compound’s stability, reactivity, and ability to penetrate biological membranes.

properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-5(2,3-8)4(6)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEOZPUYGLCVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2,2-dimethylpropanal

CAS RN

1781586-14-8
Record name 3,3-difluoro-2,2-dimethylpropanal
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